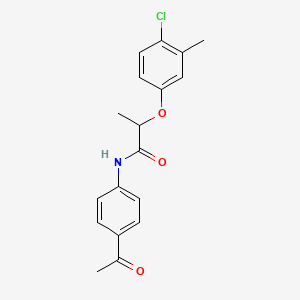![molecular formula C16H25NO2 B4402075 [4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]methanol](/img/structure/B4402075.png)
[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]methanol
Overview
Description
[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]methanol: is a chemical compound that features a piperidine ring, a phenyl group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]methanol typically involves the reaction of 4-methylpiperidine with 4-hydroxybenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups like halides or amines. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Halides, amines
Scientific Research Applications
Chemistry: [4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound to understand the behavior of similar structures in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]methanol involves its interaction with specific molecular targets such as receptors or enzymes. The compound can bind to these targets, leading to a series of biochemical reactions that result in its observed effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar chemical properties.
Phenylmethanol derivatives: Compounds with a phenylmethanol moiety that show comparable reactivity.
Uniqueness: [4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-14-7-10-17(11-8-14)9-2-12-19-16-5-3-15(13-18)4-6-16/h3-6,14,18H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTULNCAIXJFPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


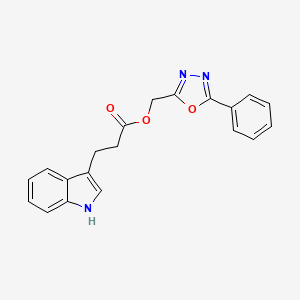
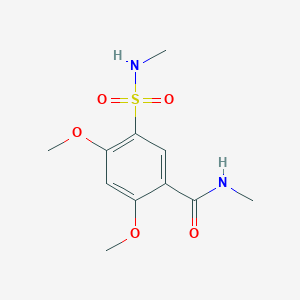
![1-[2-[2-(4-Propan-2-yloxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride](/img/structure/B4402012.png)
![1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]propan-1-one](/img/structure/B4402019.png)
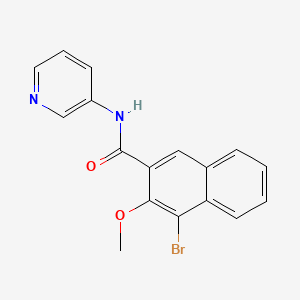
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]nicotinamide](/img/structure/B4402039.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B4402040.png)
![N-[(2,3-dichlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride](/img/structure/B4402056.png)
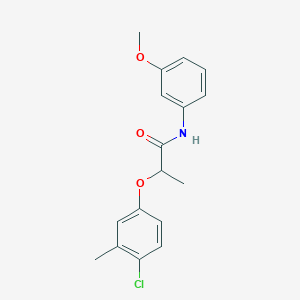
![N-[(4-fluorophenyl)methyl]-3-prop-2-enoxybenzamide](/img/structure/B4402068.png)
![4-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4402093.png)
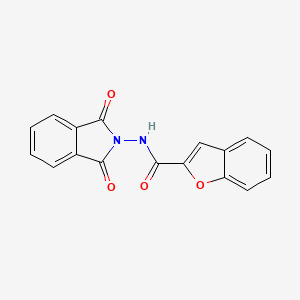
![N~2~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4402109.png)
